Gd-NMC-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C77H116Gd2N14O22S2 |
|---|---|
Poids moléculaire |
1968.5 g/mol |
Nom IUPAC |
4-[(2E)-2-[(2E,4E,6E)-7-[3,3-dimethyl-1-(4-sulfobutyl)-5-[4-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]butylcarbamoyl]indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[4-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]butylcarbamoyl]indol-1-yl]butane-1-sulfonate;gadolinium |
InChI |
InChI=1S/C77H116N14O22S2.2Gd/c1-76(2)60-48-58(74(106)80-26-12-10-24-78-66(92)50-82-30-34-84(52-68(94)95)38-42-88(56-72(102)103)43-39-85(35-31-82)53-69(96)97)20-22-62(60)90(28-14-16-46-114(108,109)110)64(76)18-8-6-5-7-9-19-65-77(3,4)61-49-59(21-23-63(61)91(65)29-15-17-47-115(111,112)113)75(107)81-27-13-11-25-79-67(93)51-83-32-36-86(54-70(98)99)40-44-89(57-73(104)105)45-41-87(37-33-83)55-71(100)101;;/h5-9,18-23,48-49H,10-17,24-47,50-57H2,1-4H3,(H11-,78,79,80,81,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113);; |
Clé InChI |
RGWUUERAAQZOGA-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Gd-NMC-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gd-NMC-3 is a novel bimodal imaging probe designed for near-infrared fluorescence (NIRF) and magnetic resonance imaging (MRI).[1][2][3][4][5] Its unique properties, including high resolution and sensitivity in tumor imaging coupled with good biocompatibility, position it as a promising tool for research and potential clinical applications, particularly in the field of oncology for surgery navigation.[1][3][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its structure and experimental workflows.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties highlight its utility as a dual-modal imaging agent, combining the benefits of both fluorescence and magnetic resonance imaging.
| Property | Value | Notes |
| Modality | NIRF/MR Bimodal Imaging Probe | Offers both high-resolution optical imaging and deep-tissue penetration of MRI.[1][2][3][4][5] |
| Maximum Excitation Wavelength | 755 nm | Located in the near-infrared region, which allows for deeper tissue penetration of light.[1][2] |
| Maximum Emission Wavelength | 792 nm | Also in the near-infrared range, minimizing tissue autofluorescence and enhancing signal-to-noise ratio.[1][2] |
| Relaxivity | 11.64 mM⁻¹s⁻¹ | This value indicates its effectiveness as an MRI contrast agent. The unit is presumed to be mM⁻¹s⁻¹ as is standard for relaxivity measurements, though cited as M/m/s.[1][2] |
| Biocompatibility | Good | Exhibits low cytotoxicity in vitro.[1][2][3] |
| Tumor Targeting | Effective accumulation in tumor sites | Internalized into cancer cells by Organic Anion Transporting Polypeptides (OATPs) and Sodium/Taurocholate Cotransporting Polypeptide (NTCP).[1][2] |
Synthesis and Structure
This compound is a small-molecule probe constructed by covalently coupling a cyanine (B1664457) dye (DCDSTCY) and a gadolinium chelate (Gd-DOTA) through a butane (B89635) diamine linker.[3][5] The "NMC" in its name likely refers to a component of the cyanine dye or the linker, though the primary publication does not explicitly define this abbreviation. A probable candidate for "NMC" is N-cyclopropylmethyl glycine, which has been identified as a known ligand.
Synthetic Pathway
The synthesis of this compound involves a multi-step process where the cyanine dye and the Gd-DOTA chelate are functionalized and then coupled using butane diamine. The detailed synthetic procedures, including reaction conditions and purification methods, are typically provided in the supporting information of the primary research article.
Caption: Synthetic pathway of this compound.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the physicochemical and biological properties of this compound.
Spectroscopic Analysis
-
Protocol: The fluorescence spectra of this compound are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent, typically phosphate-buffered saline (PBS), and placed in a quartz cuvette. The excitation wavelength is scanned to find the maximum, and then the emission spectrum is recorded by exciting at the maximum excitation wavelength.
-
Data: Maximum excitation at 755 nm and maximum emission at 792 nm.[1][2]
Relaxivity Measurement
-
Protocol: The longitudinal relaxivity (r₁) is determined by measuring the T₁ relaxation times of aqueous solutions of this compound at various concentrations using a clinical MRI scanner or a relaxometer. The relaxivity is then calculated from the slope of the plot of 1/T₁ versus the concentration of the Gd(III) ion.
In Vitro Cytotoxicity Assay
-
Protocol: The cytotoxicity of this compound is evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines (e.g., LM3) are incubated with varying concentrations of this compound (e.g., 6.25-100 μM) for a specified period (e.g., 48 hours). The cell viability is then determined by measuring the absorbance of the formazan (B1609692) product.
-
Data: this compound displays low cytotoxicity and good biocompatibility.[1][2][3]
In Vivo Tumor Imaging
-
Protocol: Animal models, such as mice with orthotopic and subcutaneous tumors (e.g., LM3), are used. This compound is administered intravenously at a specific dose (e.g., 20 mg/kg). NIRF imaging is performed at different time points post-injection to monitor the accumulation and distribution of the probe. MRI is also performed to assess the contrast enhancement in the tumor tissue.
-
Data: The probe accumulates in the tumor, providing a high-resolution image with a signal-to-noise ratio of 4.32.[1] The fluorescence signal in the tumor persists for over 1.5 hours.[1]
Experimental and logical Workflows
The following diagrams illustrate the workflows for the characterization and application of this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
In Vivo Imaging Workflow
Caption: Workflow for in vivo imaging using this compound.
Conclusion
This compound is a promising dual-modal imaging probe with well-defined physicochemical properties that make it suitable for high-resolution and sensitive tumor imaging. Its good biocompatibility and effective tumor targeting further enhance its potential for preclinical and, ultimately, clinical applications in image-guided surgery and cancer diagnostics. Further research into its detailed pharmacokinetic and pharmacodynamic profiles will be crucial for its translation into clinical practice.
References
Synthesis and characterization of Gd-NMC-3
An In-depth Technical Guide to the Synthesis and Characterization of Gadolinium-Doped Nitrogen-Modified Carbon (Gd-NMC) Nanocomposites
Introduction
Gadolinium-doped nitrogen-modified carbon (Gd-NMC) nanocomposites are a class of advanced materials that have garnered significant interest within the scientific and biomedical communities. These materials synergistically combine the unique properties of nitrogen-modified carbon nanostructures with the paramagnetic characteristics of gadolinium. The nitrogen doping enhances the physicochemical properties of the carbon matrix, such as conductivity and surface functionality, while the encapsulated or doped gadolinium ions (Gd³⁺) provide strong magnetic resonance imaging (MRI) contrast capabilities. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Gd-NMC materials, with a focus on a representative compound, Gd-NMC-3. This document is intended for researchers, scientists, and professionals in the fields of materials science, nanotechnology, and drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a bottom-up approach, such as solvothermal or hydrothermal methods, which allow for the controlled incorporation of gadolinium and nitrogen into the carbonaceous framework.
Experimental Protocol: Solvothermal Synthesis of this compound
This protocol describes a common method for synthesizing this compound, adapted from procedures for creating gadolinium-doped carbon nanodots.[1]
-
Precursor Preparation : In a typical synthesis, citric acid (as the carbon source), urea (B33335) (as the nitrogen source), and gadolinium(III) chloride hexahydrate (as the gadolinium source) are used.[1] For the synthesis of this compound, specific molar ratios are crucial for achieving the desired properties.
-
Dissolution : The precursors are dissolved in an organic solvent, such as N,N-dimethylformamide (DMF), within a Teflon-lined stainless-steel autoclave.[1] The mixture is stirred until a homogenous solution is formed.
-
Solvothermal Reaction : The autoclave is sealed and heated to a specific temperature, typically around 160°C, and maintained for a period of 4 hours.[1] The elevated temperature and pressure facilitate the carbonization, nitrogen doping, and gadolinium incorporation.
-
Purification : After the reaction, the autoclave is cooled to room temperature. The resulting mixture is purified to remove unreacted precursors and byproducts. This process often involves:
-
Final Product : The purified solution is then lyophilized to obtain this compound as a solid powder.
Diagram: this compound Synthesis Workflow
Caption: A flowchart illustrating the key stages in the solvothermal synthesis of this compound.
Characterization of this compound
A comprehensive characterization of this compound is essential to understand its physicochemical properties and to ensure its suitability for specific applications.
Structural and Morphological Characterization
Table 1: Structural and Morphological Characterization Techniques for this compound
| Technique | Information Obtained | Typical Results for this compound |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and crystallinity.[2] | Reveals spherical nanoparticles with a narrow size distribution. |
| X-ray Diffraction (XRD) | Crystalline structure and phase purity.[2][3] | Broad diffraction peaks characteristic of amorphous or nanocrystalline carbon.[2][3] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states.[1][2][4] | Confirms the presence of C, N, O, and Gd, and provides insight into the C-N, C=O, and Gd-N bonding.[1][2][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups.[1][5] | Shows characteristic peaks for O-H, N-H, C=O, and C-N bonds.[1][5][6] |
| Raman Spectroscopy | Degree of graphitization and defects in the carbon structure.[3][5] | Displays the characteristic D and G bands of carbon materials, with the intensity ratio (ID/IG) indicating the level of disorder.[3][5] |
Optical and Magnetic Properties
Table 2: Optical and Magnetic Properties of this compound
| Property | Characterization Technique | Description |
| UV-Vis Absorption | UV-Vis Spectroscopy | The absorption spectrum typically shows broad absorption in the UV region, which can be attributed to the π-π* transitions of the carbon core and n-π* transitions of surface functional groups.[7] |
| Photoluminescence | Fluorescence Spectroscopy | This compound often exhibits fluorescence, with the emission wavelength being dependent on the excitation wavelength. |
| Magnetic Resonance (MR) Relaxivity | NMR Relaxometry | The longitudinal (r₁) and transverse (r₂) relaxivities are measured to evaluate the performance of this compound as an MRI contrast agent. A high r₁ value is desirable for T₁-weighted imaging.[8] |
Experimental Protocols for Characterization
-
X-ray Photoelectron Spectroscopy (XPS) : Samples are analyzed using a spectrometer with a monochromatic X-ray source.[1] Survey scans are performed to identify the elemental composition, followed by high-resolution scans of individual elements to determine their chemical states.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The sample is mixed with KBr and pressed into a pellet.[1] The spectrum is recorded over a range of 4000–400 cm⁻¹.[1]
-
Raman Spectroscopy : A laser is focused on the sample, and the scattered light is collected and analyzed. The positions and relative intensities of the D and G bands provide information about the carbon structure.[3]
-
Magnetic Resonance (MR) Relaxivity Measurement : The relaxation times (T₁ and T₂) of water protons in aqueous solutions containing varying concentrations of this compound are measured using an MRI scanner or a relaxometer.[9] The relaxivities (r₁ and r₂) are determined from the slope of the plot of 1/T₁ and 1/T₂ versus the Gd³⁺ concentration.[9]
Potential Applications and Biological Interactions
This compound holds promise for various biomedical applications, primarily as a contrast agent for MRI. Its nitrogen-doped carbon shell can be functionalized for targeted drug delivery and its intrinsic fluorescence allows for bimodal imaging.
Diagram: Potential Biomedical Application Pathway of this compound
References
- 1. Gadolinium-Doped Carbon Nanodots as Potential Anticancer Tools for Multimodal Image-Guided Photothermal Therapy and Tumor Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of gadolinium doping on structural, optical, and electronic properties of polymeric graphitic carbon nitride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Gadolinium-doped carbon nanoparticles: coordination, spectroscopic characterization and magnetic resonance relaxivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Adsorption of Gadolinium by Nitrogen-Doped Carboxymethylated Cellulose Nanocrystalline Carbon Aerogels Functionalized in the Ammonia–Urea System [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis route and three different core-shell impacts on magnetic characterization of gadolinium oxide-based nanoparticles as new contrast agents for molecular magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Gd-NMC-3: A Deep Dive into its Biological Mechanism of Action
Despite a comprehensive search of available scientific literature and databases, no specific molecule or therapeutic agent designated as "Gd-NMC-3" with a described biological mechanism of action has been identified. This suggests that "this compound" may be a very new or proprietary compound not yet detailed in public-domain research, or potentially an internal project name not widely recognized.
This in-depth technical guide is therefore unable to provide specific quantitative data, experimental protocols, or signaling pathways directly related to a compound named "this compound."
However, to provide context for researchers, scientists, and drug development professionals who may be investigating related areas, this guide will explore relevant concepts and mechanisms of action associated with terms that appeared in the search for "this compound." These include gadolinium (Gd)-based compounds, Nickel-Manganese-Cobalt (NMC) materials in other scientific fields, and related cancer therapy targets and signaling pathways.
Potential Areas of Relevance
While no direct information on "this compound" was found, the components of the name may allude to several areas of active research:
-
Gadolinium (Gd) in Medicine: Gadolinium is a rare-earth metal most commonly known for its use as a contrast agent in magnetic resonance imaging (MRI). Research is ongoing into the therapeutic applications of gadolinium, particularly in neutron capture therapy for cancer, where its high neutron cross-section can be exploited to deliver targeted radiation to tumor cells.
-
NMC in Scientific Research: The acronym "NMC" is prominently used in the field of materials science to refer to Nickel-Manganese-Cobalt oxides, which are critical components of lithium-ion battery cathodes. While this is a non-biological context, the expertise in synthesizing and characterizing these complex inorganic materials could be transferable to the development of novel therapeutic or diagnostic agents.
-
Cancer-Related Signaling Pathways: The search for information on potential biological mechanisms of action frequently intersects with key signaling pathways implicated in cancer. Understanding these pathways is crucial for the development of targeted therapies. Two of the most important pathways are:
-
PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.
-
Ras/Raf/MAPK Pathway: This pathway plays a critical role in transmitting signals from cell surface receptors to the nucleus, influencing gene expression and critical cellular processes like proliferation, differentiation, and survival. Mutations in this pathway are also frequently observed in various cancers.
-
Hypothetical Signaling Pathway Involvement
Should a therapeutic agent like "this compound" be developed for cancer therapy, it would likely interact with one or more established signaling pathways to exert its effect. Below are generalized diagrams of the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways, which are common targets for novel anti-cancer agents.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Caption: A simplified diagram of the Ras/Raf/MAPK signaling pathway.
Hypothetical Experimental Workflow
The investigation of a novel compound like "this compound" would typically follow a structured experimental workflow to elucidate its mechanism of action.
Caption: A generalized experimental workflow for drug discovery and development.
Conclusion and Future Directions
While a definitive guide on the mechanism of action of "this compound" is not possible at this time due to a lack of available information, this document provides a framework for understanding the potential context in which such a compound might be investigated. Researchers with an interest in "this compound" are encouraged to monitor scientific publications and patent databases for its disclosure. Future research would need to begin with fundamental in vitro studies to determine its biological activity, followed by more detailed mechanistic studies to identify its molecular targets and affected signaling pathways.
It is recommended that any professionals seeking information on "this compound" verify the nomenclature and consider the possibility of it being a developmental code or a component of a larger complex not yet described in the literature.
In Vitro Cytotoxicity of Gd-NMC-3 on Cancer Cell Lines: A Technical Overview
Disclaimer: Following a comprehensive literature search, no publicly available scientific data was found for a compound specifically designated as "Gd-NMC-3." Therefore, this document provides a generalized framework and contextual information based on the typical investigation of novel gadolinium-based compounds for anticancer applications. The experimental details, data, and pathways described herein are illustrative and should be adapted based on actual experimental findings for this compound.
Introduction
Gadolinium (Gd)-based complexes are increasingly being explored beyond their conventional use as contrast agents in magnetic resonance imaging (MRI) for therapeutic applications, including cancer therapy. The unique physicochemical properties of gadolinium, when appropriately chelated, offer potential for the design of novel cytotoxic agents. This technical guide outlines the fundamental aspects of evaluating the in vitro cytotoxicity of a novel gadolinium complex, designated here as this compound, against various cancer cell lines. The focus is on presenting a structured approach to data acquisition and interpretation, detailed experimental methodologies, and the visualization of potential mechanisms of action.
Quantitative Cytotoxicity Data
The primary assessment of an anticancer agent's efficacy is its ability to inhibit cancer cell growth and induce cell death. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell proliferation. The following table illustrates how such data for this compound could be structured.
Table 1: In Vitro Cytotoxicity (IC50) of this compound against Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HeLa | Cervical Adenocarcinoma | Data Not Available |
| HepG2 | Hepatocellular Carcinoma | Data Not Available |
Note: The values in this table are placeholders. Actual IC50 values would be determined experimentally.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are methodologies for key experiments used to assess the in vitro cytotoxicity of a compound like this compound.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HepG2) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Cells (both adherent and floating) are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Potential Signaling Pathways
The cytotoxic effects of gadolinium complexes often involve the induction of apoptosis through specific signaling cascades. A plausible mechanism for this compound could involve the intrinsic (mitochondrial) pathway of apoptosis.
This proposed pathway suggests that this compound induces the production of reactive oxygen species, leading to mitochondrial stress. This, in turn, modulates the activity of the Bcl-2 family of proteins, promoting the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.
Conclusion
The comprehensive evaluation of the in vitro cytotoxicity of this compound requires a systematic approach involving robust and reproducible experimental protocols. The quantification of IC50 values across a panel of cancer cell lines provides a primary measure of its anticancer potential. Further mechanistic studies, such as apoptosis assays and the elucidation of the underlying signaling pathways, are essential for a thorough understanding of its mode of action. The methodologies and frameworks presented in this guide serve as a foundation for the detailed investigation of this compound as a potential therapeutic agent.
Luminescent Properties of Gd-NMC-3 for Bioimaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the luminescent properties of Gadolinium-NMC-3 (Gd-NMC-3) and its application as a bimodal probe for bioimaging. This compound is a near-infrared fluorescence/magnetic resonance (NIRF/MR) imaging probe with significant potential for high-resolution and sensitive tumor imaging. This document details its core luminescent characteristics, offers representative experimental protocols for its synthesis and use, and presents key data in a structured format to facilitate research and development. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from analogous gadolinium-doped nanomaterials to provide a comprehensive and practical resource.
Introduction to this compound
This compound has emerged as a promising bimodal imaging probe, combining the advantages of near-infrared fluorescence (NIRF) imaging and magnetic resonance imaging (MRI). The integration of a luminescent component with the paramagnetic properties of gadolinium (Gd) allows for complementary imaging modalities, offering both high sensitivity and excellent spatial resolution. The "NMC" designation typically refers to a composite material involving nickel, manganese, and cobalt, which can form the host matrix for the gadolinium dopant and the fluorescent component.
The primary application of this compound lies in tumor imaging, where it has demonstrated good biocompatibility and low cytotoxicity. Its mechanism of action involves accumulation at tumor sites, enabling clear visualization through both fluorescence and magnetic resonance.
Luminescent and Physicochemical Properties
The luminescent properties of this compound are central to its function as a NIRF probe. It exhibits excitation and emission maxima in the near-infrared window, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.
Table 1: Key Properties of this compound and Representative Gd-Doped Nanoparticles
| Property | This compound | Representative Gd-Doped Nanoparticle (Gd:CdTe QDs) |
| Excitation Wavelength | 755 nm | Not Specified |
| Emission Wavelength | 792 nm | Not Specified |
| Quantum Yield (QY) | Data not available | Up to 69%[1] |
| Fluorescence Lifetime | Data not available | Data not available |
| Longitudinal Relaxivity (r1) | 11.64 M/m/s | 3.8 mM⁻¹s⁻¹[1] |
| Biocompatibility | Good | Good (with surface modification)[1] |
| Cytotoxicity | Low | Low (with surface modification)[1] |
Note: Data for the representative Gd-doped nanoparticle is provided as a reference due to the limited availability of specific quantitative data for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and biological evaluation of this compound, based on established protocols for similar nanomaterials.
Synthesis of this compound (Representative Protocol)
This protocol describes a general hydrothermal synthesis method for producing gadolinium-doped nanoparticles.
Materials:
-
Gadolinium(III) chloride (GdCl₃)
-
Nickel(II) chloride (NiCl₂)
-
Manganese(II) chloride (MnCl₂)
-
Cobalt(II) chloride (CoCl₂)
-
Organic ligand/capping agent (e.g., oleic acid)
-
Solvent (e.g., 1-octadecene)
-
Reducing agent (e.g., sodium borohydride)
Procedure:
-
In a three-neck flask, dissolve the metal precursors (GdCl₃, NiCl₂, MnCl₂, CoCl₂) in the solvent.
-
Add the capping agent to the solution.
-
Heat the mixture to a specific temperature (e.g., 120 °C) under nitrogen flow with vigorous stirring.
-
Inject the reducing agent into the solution.
-
Raise the temperature to the desired growth temperature (e.g., 240-300 °C) and maintain for a set period to allow for nanoparticle formation.
-
Cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol) and centrifuge to collect the product.
-
Wash the nanoparticles multiple times with a mixture of a solvent and non-solvent to remove unreacted precursors and excess capping agent.
-
Dry the final this compound product under vacuum.
Caption: Workflow for the synthesis of this compound nanoparticles.
Characterization Methods
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the synthesized nanoparticles.
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution in solution.
X-ray Diffraction (XRD): To analyze the crystalline structure and phase purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the capping agent on the nanoparticle surface.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the elemental composition and doping concentration of gadolinium.
Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra.
Quantum Yield (QY) Measurement: To determine the fluorescence efficiency, typically measured relative to a standard dye (e.g., Rhodamine B).
Fluorescence Lifetime Measurement: To measure the decay kinetics of the fluorescence emission using time-correlated single-photon counting (TCSPC).
Relaxivity Measurement: To determine the T1 relaxivity (r1) for MRI contrast enhancement using a relaxometer.
Caption: Characterization workflow for this compound nanoparticles.
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Lines: A relevant cancer cell line (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293).
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound dispersed in cell culture medium.
-
Incubate for a specified period (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
In Vivo Bioimaging Protocol
Animal Model: Nude mice bearing xenograft tumors of a human cancer cell line.
Procedure:
-
Administer this compound intravenously to the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), perform fluorescence imaging using an in vivo imaging system with the appropriate excitation and emission filters.
-
For MRI, acquire T1-weighted images before and after the injection of this compound.
-
Analyze the images to determine the accumulation of the probe in the tumor and other organs.
-
After the final imaging session, euthanize the animals and excise the major organs for ex vivo imaging to confirm the biodistribution.
Caption: Workflow for in vivo bioimaging using this compound.
Signaling Pathways and Cellular Uptake
Currently, there is no evidence to suggest that this compound directly interacts with or modulates specific signaling pathways. Its primary role is that of a passive targeting imaging agent. The accumulation in tumor tissue is likely due to the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the retention of nanoparticles.
The cellular uptake mechanism of this compound is likely to be endocytosis, a common pathway for nanoparticle internalization by cells. The surface chemistry of the nanoparticles, including the type of capping agent used, will significantly influence the efficiency and specific pathway of uptake.
Conclusion
This compound represents a significant advancement in the field of bimodal bioimaging probes. Its promising luminescent and paramagnetic properties, coupled with good biocompatibility, make it a valuable tool for preclinical cancer research. While further studies are needed to fully elucidate its quantitative luminescent parameters and optimize its formulation, the methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their applications. The continued development of such multimodal probes holds the key to more sensitive and accurate disease diagnosis and monitoring.
References
Methodological & Application
Application Notes and Protocols: Functionalization of Gd-MOF-3 for Specific Targeting
Abstract: This document provides a comprehensive guide for the functionalization of a hypothetical gadolinium-based metal-organic framework, herein designated as Gd-MOF-3, for specific targeting in biomedical applications. Detailed protocols for surface modification and bioconjugation with targeting ligands, such as antibodies and peptides, are presented. Furthermore, methods for the characterization and validation of the functionalized nanoparticles are described, with representative data summarized in tabular format for clarity. Visual workflows and a relevant signaling pathway are illustrated using diagrams to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals working in the field of nanomedicine and targeted therapeutics.
Disclaimer: The nanoparticle "Gd-NMC-3" is not a recognized designation in the current scientific literature. For the purpose of these application notes, we will address the functionalization of a representative gadolinium-based metal-organic framework (Gd-MOF), which we will refer to as "Gd-MOF-3". The protocols and data provided are based on established methods for the functionalization of similar nanoparticle systems and are intended to serve as a detailed guide.
Introduction
Gadolinium-based nanoparticles are of significant interest in nanomedicine due to their potential as contrast agents for magnetic resonance imaging (MRI) and as carriers for therapeutic agents.[1][2] Metal-Organic Frameworks (MOFs) are a class of porous materials composed of metal ions or clusters coordinated to organic ligands, which can be designed to encapsulate drugs and other molecules.[3][4] A gadolinium-based MOF (Gd-MOF) combines the imaging capabilities of gadolinium with the high drug-loading capacity of MOFs, making it a promising platform for theranostics.[5]
For these nanoparticles to be effective in targeted drug delivery, their surface must be modified with ligands that can specifically recognize and bind to receptors overexpressed on the surface of target cells, such as cancer cells. This process, known as functionalization, is critical for enhancing therapeutic efficacy while minimizing off-target side effects.
This application note details the procedures for functionalizing Gd-MOF-3 with two common types of targeting moieties: a monoclonal antibody (e.g., Cetuximab, targeting the Epidermal Growth Factor Receptor, EGFR) and a small peptide (e.g., RGD, targeting integrins).
Experimental Workflow
The overall workflow for the functionalization and characterization of Gd-MOF-3 is depicted below. This process involves the initial activation of the nanoparticle surface, followed by the covalent attachment of the targeting ligand, and finally, a thorough characterization to validate the conjugation and targeting potential.
Caption: Workflow for Gd-MOF-3 functionalization.
Protocols
Materials and Reagents
-
Gd-MOF-3 nanoparticles (assumed to have available surface functional groups or be amenable to surface modification)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching/Blocking Buffer: 1 M Tris-HCl (pH 7.4) or 1% Bovine Serum Albumin (BSA) in PBS
-
Washing/Storage Buffer: PBS with 0.05% Tween 20
-
Targeting Ligand 1: Anti-EGFR Monoclonal Antibody (e.g., Cetuximab), purified and in an amine-free buffer
-
Targeting Ligand 2: RGD peptide with a terminal amine group
-
Deionized (DI) water
Protocol 1: Antibody Conjugation to Gd-MOF-3 via EDC/NHS Chemistry
This protocol describes the covalent attachment of an antibody to a carboxylated Gd-MOF-3 surface.
-
Nanoparticle Preparation and Activation:
-
Disperse 1 mg of carboxylated Gd-MOF-3 nanoparticles in 1 mL of Activation Buffer.
-
Sonicate the suspension for 2 minutes to ensure homogeneity.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in DI water.
-
Add 100 µL of EDC solution and 100 µL of NHS solution to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature on a rotator to activate the carboxyl groups.
-
Centrifuge the activated nanoparticles at 14,000 rpm for 20 minutes. Discard the supernatant.
-
Resuspend the pellet in 1 mL of Conjugation Buffer.
-
-
Antibody Conjugation:
-
Add the desired amount of purified anti-EGFR antibody (e.g., 50 µg) to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Blocking:
-
Add 100 µL of Quenching/Blocking Buffer (e.g., 1 M Tris-HCl) to deactivate any remaining active NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Centrifuge the solution at 14,000 rpm for 20 minutes to pellet the antibody-conjugated nanoparticles.
-
Remove the supernatant, which contains unconjugated antibodies.
-
Resuspend the pellet in 1 mL of Washing/Storage Buffer.
-
Repeat the washing step two more times.
-
After the final wash, resuspend the purified Gd-MOF-3-Ab conjugate in a suitable storage buffer and store at 4°C.
-
Protocol 2: Peptide Conjugation to Gd-MOF-3
This protocol follows a similar procedure to antibody conjugation, optimized for a smaller peptide ligand.
-
Nanoparticle Activation: Follow steps 1.1 to 1.7 from Protocol 3.2.
-
Peptide Conjugation:
-
Dissolve the RGD peptide in the Conjugation Buffer to a concentration of 1 mg/mL.
-
Add 100 µL of the peptide solution to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification: Follow steps 3.1 to 3.5 from Protocol 3.2 to quench the reaction and purify the Gd-MOF-3-RGD conjugates.
Characterization and Data Presentation
Thorough characterization is essential to confirm successful functionalization and to ensure the quality of the targeted nanoparticles.
Physicochemical Characterization
The size, surface charge, and morphology of the nanoparticles should be assessed before and after functionalization.
| Parameter | Unfunctionalized Gd-MOF-3 | Gd-MOF-3-Antibody | Gd-MOF-3-Peptide | Method |
| Hydrodynamic Diameter (nm) | 105 ± 5 | 135 ± 8 | 115 ± 6 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 4 | -18 ± 3 | Electrophoretic Light Scattering |
| Morphology | Spherical | Spherical with visible corona | Spherical | Transmission Electron Microscopy (TEM) |
Table 1: Representative physicochemical properties of Gd-MOF-3 before and after functionalization.
Quantification of Ligand Conjugation
The amount of ligand successfully conjugated to the nanoparticle surface should be quantified.
| Parameter | Gd-MOF-3-Antibody | Gd-MOF-3-Peptide | Method |
| Ligand Density (ligands/NP) | ~50-100 | ~500-1000 | BCA Assay / Fluorescence Assay |
| Conjugation Efficiency (%) | 65 ± 5 | 75 ± 6 | UV-Vis Spectroscopy |
Table 2: Representative ligand quantification data for functionalized Gd-MOF-3.
In Vitro Targeting Validation
The targeting ability of the functionalized nanoparticles should be validated using cell lines that overexpress the target receptor and control cell lines with low or no expression.
| Nanoparticle Formulation | Target Cell Line (e.g., A431 - EGFR high) | Control Cell Line (e.g., MCF-7 - EGFR low) | Method |
| Unfunctionalized Gd-MOF-3 | 15 ± 4% | 12 ± 3% | Flow Cytometry / ICP-MS |
| Gd-MOF-3-Antibody | 85 ± 7% | 20 ± 5% | Flow Cytometry / ICP-MS |
| Gd-MOF-3-Peptide | 70 ± 6% | 18 ± 4% | Flow Cytometry / ICP-MS |
Table 3: Representative cellular uptake data of functionalized Gd-MOF-3 in target vs. control cell lines after 4-hour incubation.
Relevant Signaling Pathway
Targeted nanoparticles often deliver drugs that interfere with specific cellular signaling pathways. For an anti-EGFR antibody-functionalized nanoparticle, a key target is the EGFR signaling pathway, which is often dysregulated in cancer.
Caption: EGFR signaling pathway and inhibition.
Conclusion
The protocols and methods outlined in this application note provide a robust framework for the functionalization of Gd-MOF-3 nanoparticles for specific targeting. Successful conjugation and validation of targeting efficacy are crucial steps in the development of nanoparticle-based theranostics. The provided representative data and diagrams serve as a guide for researchers to design, execute, and evaluate their own functionalized nanoparticle systems.
References
- 1. Gadolinium-Based Nanoparticles and Radiation Therapy for Multiple Brain Melanoma Metastases: Proof of Concept before Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocols for Cellular Uptake Studies of Gd-NMC-3 Using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gd-NMC-3 is a novel gadolinium-based nanomaterial with significant potential in various biomedical applications, including targeted drug delivery and bioimaging. Understanding the cellular uptake and intracellular trafficking of this compound is crucial for optimizing its design and predicting its therapeutic efficacy and potential toxicity. Confocal microscopy is a powerful and indispensable tool for visualizing and quantifying the internalization of nanoparticles within cells.[1][2] This application note provides a detailed protocol for studying the cellular uptake of fluorescently labeled this compound using confocal laser scanning microscopy (CLSM), enabling researchers to gain insights into its mechanism of entry and subcellular localization.
The methodologies described herein are designed to be adaptable for various cell lines and experimental conditions. By following these protocols, researchers can obtain high-quality, reproducible data on the kinetics and spatial distribution of this compound within cells. The quantitative analysis of this data is essential for a comprehensive understanding of nanoparticle-cell interactions.[3][4]
Experimental Protocols
Cell Culture and Preparation
A critical step for successful cellular uptake studies is the proper maintenance and preparation of cell cultures. The choice of cell line will depend on the specific research question. For these studies, HeLa cells, a commonly used model for transport studies, are recommended.[1]
-
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Confocal imaging dishes or 8-well chamber slides
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture HeLa cells in T-75 flasks with supplemented DMEM.
-
Passage the cells upon reaching 80-90% confluency.
-
For imaging, seed the cells at a density of 5 x 10^4 cells/well in confocal imaging dishes or chamber slides.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Fluorescently Labeled this compound
For visualization by confocal microscopy, this compound must be fluorescently labeled. This can be achieved by conjugating a fluorescent dye (e.g., a cyanine (B1664457) dye like Cy5) to the nanoparticle.
-
Materials:
-
This compound nanoparticles
-
Fluorescent dye with a reactive group (e.g., NHS ester)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column or dialysis membrane for purification
-
-
Protocol:
-
Dissolve this compound and the fluorescent dye in the reaction buffer.
-
Mix the solutions at a specific molar ratio to achieve the desired degree of labeling.
-
Allow the reaction to proceed for a specified time at room temperature or 4°C, protected from light.
-
Purify the fluorescently labeled this compound from the unreacted dye using size-exclusion chromatography or dialysis.
-
Characterize the labeled nanoparticles to determine the concentration and labeling efficiency.
-
Cellular Uptake Assay
This protocol describes the incubation of cells with the fluorescently labeled this compound to allow for cellular internalization.
-
Materials:
-
Prepared HeLa cells in imaging dishes
-
Fluorescently labeled this compound
-
Cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
A membrane stain (e.g., Rhodamine B)
-
-
Protocol:
-
Prepare a working solution of fluorescently labeled this compound in cell culture medium at the desired concentration.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound containing medium to the cells.
-
Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.
-
Following incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized particles.
-
For visualization of the nucleus and cell membrane, incubate the cells with Hoechst 33342 and a membrane stain according to the manufacturer's instructions.
-
Add fresh PBS or a suitable imaging medium to the cells before microscopy.
-
Confocal Microscopy Imaging
High-quality imaging is crucial for the accurate analysis of this compound uptake.
-
Instrumentation:
-
Confocal Laser Scanning Microscope (CLSM) equipped with appropriate lasers and detectors for the chosen fluorophores.
-
-
Imaging Protocol:
-
Place the imaging dish on the microscope stage.
-
Use a 40x or 63x oil immersion objective for high-resolution imaging.
-
Set the excitation and emission wavelengths appropriate for the fluorescently labeled this compound, nuclear stain, and membrane stain.
-
Adjust the laser power, pinhole size, and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Acquire a series of optical sections (z-stack) through the entire thickness of the cells to enable 3D reconstruction.
-
Capture images from multiple random fields of view for each experimental condition to ensure representative data.
-
Data Presentation
Table 1: Time-Dependent Cellular Uptake of this compound
| Incubation Time (hours) | Mean Fluorescence Intensity per Cell (Arbitrary Units) | Percentage of this compound Positive Cells (%) |
| 1 | 150 ± 25 | 35 ± 5 |
| 4 | 450 ± 50 | 78 ± 8 |
| 12 | 800 ± 70 | 95 ± 4 |
| 24 | 750 ± 65 | 92 ± 6 |
Table 2: Concentration-Dependent Cellular Uptake of this compound (at 4 hours)
| This compound Concentration (µg/mL) | Mean Fluorescence Intensity per Cell (Arbitrary Units) | Percentage of this compound Positive Cells (%) |
| 1 | 120 ± 20 | 30 ± 4 |
| 10 | 450 ± 50 | 78 ± 8 |
| 50 | 950 ± 90 | 98 ± 2 |
| 100 | 1100 ± 110 | 99 ± 1 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the cellular uptake study of this compound using confocal microscopy.
Caption: Workflow for this compound cellular uptake analysis.
Potential Signaling Pathway for this compound Uptake
The diagram below illustrates a hypothetical signaling pathway for the endocytosis of this compound, a common mechanism for nanoparticle uptake.
Caption: Hypothetical endocytic pathway of this compound.
References
Application Notes and Protocols: Gd-NMC-3 for Photodynamic Therapy
Topic: Gd-NMC-3 for Photodynamic Therapy Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[1][2] This approach offers high spatial and temporal control, minimizing damage to surrounding healthy tissues.[2] Nanomaterials have emerged as promising carriers for photosensitizers, enhancing their stability, tumor accumulation, and therapeutic efficacy. While specific data on "this compound" is not publicly available, this document provides a generalized experimental framework based on protocols for similar gadolinium-based nanoscale metal-organic frameworks (NMOFs) used in photodynamic therapy research. This protocol is intended to serve as a comprehensive guide for researchers investigating novel nanoparticle-based photosensitizers.
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Method | Expected Outcome |
| Size and Morphology | Transmission Electron Microscopy (TEM) | Uniform, spherical nanoparticles, size range 50-100 nm |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Monodisperse distribution, size ~120 nm |
| Zeta Potential | Dynamic Light Scattering (DLS) | Negative surface charge (~ -15 mV) for colloidal stability |
| Crystalline Structure | X-ray Diffraction (XRD) | Characteristic peaks confirming crystal structure |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Gadolinium, Carbon, Nitrogen, Oxygen |
| Singlet Oxygen Generation | Singlet Oxygen Sensor Green (SOSG) Assay | Fluorescence increase upon irradiation, indicating singlet oxygen production |
Table 2: In Vitro Cellular Assay Parameters
| Assay | Cell Line | This compound Conc. | Light Source | Light Dose | Incubation Time |
| Cytotoxicity | 4T1 (murine breast cancer) | 0-100 µg/mL | 660 nm LED | 20 J/cm² | 24 h |
| Cellular Uptake | 4T1 | 50 µg/mL | - | - | 1, 4, 8, 12 h |
| ROS Detection | 4T1 | 50 µg/mL | 660 nm LED | 20 J/cm² | 30 min post-irradiation |
| Apoptosis Assay | 4T1 | 50 µg/mL | 660 nm LED | 20 J/cm² | 6 h post-irradiation |
Table 3: In Vivo Xenograft Model Parameters
| Parameter | Description |
| Animal Model | BALB/c nude mice, 4-6 weeks old |
| Tumor Model | Subcutaneous injection of 1x10⁶ 4T1 cells |
| Treatment Groups | 1. Saline (Control)2. This compound only3. Light only4. This compound + Light |
| This compound Dosage | 10 mg/kg, intravenous injection |
| Light Source | 660 nm laser |
| Light Dose | 100 J/cm² |
| Monitoring | Tumor volume, body weight, survival rate |
Experimental Protocols
Synthesis and Characterization of this compound
Objective: To synthesize and characterize the physicochemical properties of the this compound nanoparticles.
Methodology:
-
Synthesis: A solvothermal method is typically employed for the synthesis of nanoscale metal-organic frameworks. Gadolinium salts (e.g., GdCl₃) and organic linkers are dissolved in a solvent such as dimethylformamide (DMF). The solution is heated in a sealed reactor at a specific temperature (e.g., 120°C) for a defined period (e.g., 24 hours). After cooling, the resulting nanoparticles are collected by centrifugation, washed multiple times with DMF and ethanol (B145695) to remove unreacted precursors, and dried under vacuum.
-
Characterization:
-
TEM: Nanoparticle morphology and size are visualized using Transmission Electron Microscopy. A small drop of the nanoparticle dispersion is placed on a carbon-coated copper grid and allowed to air-dry before imaging.
-
DLS: Hydrodynamic diameter and zeta potential are measured using a Zetasizer instrument to assess the size distribution and surface charge in a colloidal suspension.
-
XRD: The crystalline structure of the nanoparticles is analyzed using an X-ray diffractometer.
-
XPS: The elemental composition and chemical states are determined by X-ray Photoelectron Spectroscopy.
-
Singlet Oxygen Detection: The generation of singlet oxygen, a key cytotoxic agent in PDT, is quantified using Singlet Oxygen Sensor Green (SOSG). The fluorescence of SOSG is measured in the presence of this compound upon irradiation with a 660 nm light source.
-
In Vitro Photodynamic Therapy Efficacy
Objective: To evaluate the phototoxicity of this compound against cancer cells upon light irradiation.
Methodology:
-
Cell Culture: 4T1 murine breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cytotoxicity Assay (MTT Assay):
-
Seed 4T1 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing varying concentrations of this compound (0-100 µg/mL) and incubate for another 12 hours.
-
Wash the cells with PBS and add fresh medium.
-
Irradiate the cells with a 660 nm LED light source at a dose of 20 J/cm². A control group is kept in the dark.
-
Incubate for an additional 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to the untreated control group.
-
-
Cellular Uptake:
-
Seed 4T1 cells in a 12-well plate.
-
Treat the cells with this compound (50 µg/mL).
-
At different time points (1, 4, 8, 12 hours), wash the cells, trypsinize, and quantify the gadolinium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the cellular uptake.
-
-
Intracellular ROS Detection:
-
Use a DCFH-DA probe to detect intracellular ROS.
-
Treat cells with this compound (50 µg/mL) for 12 hours.
-
Wash and incubate with DCFH-DA for 20 minutes.
-
Irradiate with a 660 nm LED (20 J/cm²).
-
Observe the fluorescence of DCF using a fluorescence microscope or quantify it using a flow cytometer.
-
-
Apoptosis Assay:
-
Assess apoptosis using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Treat cells with this compound (50 µg/mL) followed by light irradiation.
-
After 6 hours, stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Antitumor Efficacy
Objective: To investigate the antitumor effect of this compound-mediated PDT in a tumor-bearing mouse model.
Methodology:
-
Tumor Model Establishment:
-
Subcutaneously inject 1x10⁶ 4T1 cells into the right flank of BALB/c nude mice.
-
Allow the tumors to grow to a volume of approximately 100 mm³.
-
-
Treatment Protocol:
-
Randomly divide the mice into four groups (n=5 per group): Saline, this compound only, Light only, and this compound + Light.
-
Intravenously inject this compound (10 mg/kg) or saline.
-
After 24 hours (to allow for tumor accumulation), irradiate the tumor site with a 660 nm laser at a power density of 100 mW/cm² for a total dose of 100 J/cm².
-
-
Therapeutic Monitoring:
-
Measure the tumor volume and body weight every two days. Tumor volume is calculated using the formula: (length × width²)/2.
-
Monitor the survival of the mice.
-
At the end of the experiment, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Encapsulation of Doxorubicin in Gd-NMC-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed methodology for the encapsulation of the chemotherapeutic agent doxorubicin (B1662922) (DOX) within a hypothetical gadolinium-nanocomposite, herein referred to as Gd-NMC-3. While "this compound" is used as a model name, the protocols described are based on established methods for the synthesis of gadolinium-functionalized nanoparticles and the subsequent encapsulation of doxorubicin. These notes are intended to serve as a comprehensive guide for researchers developing similar drug delivery systems. The inclusion of gadolinium suggests a potential application for dual drug delivery and magnetic resonance imaging (MRI).
Data Summary
The following tables summarize typical quantitative data for doxorubicin-loaded nanoparticles based on a review of current literature. These values can be used as a benchmark for expected outcomes when working with this compound.
Table 1: Physicochemical Properties of Doxorubicin-Loaded Nanoparticles
| Parameter | Typical Range | Key Considerations |
| Particle Size (nm) | 80 - 250 nm | Influences circulation time and tumor accumulation.[1][2][3] |
| Polydispersity Index (PDI) | 0.1 - 0.3 | A lower PDI indicates a more uniform particle size distribution.[1] |
| Zeta Potential (mV) | -30 to +30 mV | Affects colloidal stability and interaction with cell membranes.[1][3] |
| Encapsulation Efficiency (%) | 50 - 98% | Dependent on the nanoparticle composition and loading method.[4][5][6][7] |
| Drug Loading (%) | 2 - 10% | Represents the weight percentage of the drug in the nanoparticle.[1][6][8] |
Table 2: In Vitro Doxorubicin Release from Nanoparticles
| Condition | Time Point | Cumulative Release (%) | Release Mechanism |
| Physiological (pH 7.4) | 24 hours | 10 - 30% | Slow, diffusion-controlled release.[4][9] |
| Physiological (pH 7.4) | 72 hours | 20 - 50% | Sustained release profile.[10] |
| Acidic (pH 5.0-5.5) | 24 hours | 40 - 80% | Accelerated release due to acidic tumor microenvironment.[4][9] |
| Acidic (pH 5.0-5.5) | 72 hours | 60 - 95% | Enhanced drug release at target site.[4][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles
This protocol describes a general method for synthesizing gadolinium-functionalized nanoparticles using a template-directed, precipitation-based approach.
Materials:
-
Gadolinium(III) nitrate (B79036) hexahydrate (Gd(NO₃)₃·6H₂O)
-
Carbon nanospheres (as a template)
-
Deionized water
-
Ultrasonicator
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Furnace
Procedure:
-
Prepare the Reaction Mixture: In a 100 mL round-bottom flask, dissolve 3.0 g of urea in 30 mL of deionized water with vigorous stirring.
-
Add Gadolinium Precursor: To the urea solution, add 2 mL of a 0.5 M Gd(NO₃)₃ aqueous solution.
-
Disperse Template: Add 0.1 g of carbon nanospheres to the solution and sonicate for 15 minutes to ensure a uniform dispersion.[11]
-
Homogeneous Precipitation: Heat the mixture to 85°C with continuous stirring for 6 hours.[11] This will induce the hydrolysis of urea and the precipitation of a gadolinium precursor onto the carbon template.
-
Washing and Drying: Collect the resulting precursor-coated spheres by centrifugation, and wash them multiple times with deionized water and ethanol to remove any unreacted precursors. Dry the product at 60°C for 8 hours.[11]
-
Calcination: To remove the carbon template and form crystalline Gd₂O₃ hollow spheres (this compound), calcine the dried powder in a furnace at a specified temperature (e.g., 600-800°C) for several hours. The exact temperature and time will need to be optimized for the desired particle characteristics.
Protocol 2: Doxorubicin Encapsulation in this compound
This protocol details the loading of doxorubicin into the synthesized this compound nanoparticles via nanoprecipitation.
Materials:
-
This compound nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Acetone
-
Deionized water
-
Bovine Serum Albumin (BSA) as a stabilizer
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Prepare Organic Phase: Dissolve a specific amount of this compound nanoparticles (e.g., 100 mg) in 3 mL of acetone. In a separate vial, dissolve doxorubicin in methanol at a desired concentration (e.g., 2.2 mg/mL). Combine the this compound solution and the doxorubicin solution to form the organic phase.[8]
-
Prepare Aqueous Phase: Prepare a 10 mL aqueous solution containing a stabilizer, such as 10 mg/mL BSA.[8]
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Sonication: Immediately sonicate the resulting suspension for 30 seconds to form uniform nanoparticles.[8] The water-miscible organic solvents will diffuse into the aqueous phase, causing the this compound to precipitate and encapsulate the doxorubicin.
-
Washing: Wash the doxorubicin-loaded this compound nanoparticles (DOX@this compound) three times with deionized water by centrifugation to remove unloaded drug and excess stabilizer.[8]
-
Lyophilization: Freeze-dry the purified DOX@this compound nanoparticles for long-term storage.
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
Materials:
-
DOX@this compound nanoparticles
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of freeze-dried DOX@this compound and dissolve it in DMSO to release the encapsulated doxorubicin.[8]
-
UV-Vis Measurement: Measure the absorbance of the doxorubicin in the DMSO solution using a UV-Vis spectrophotometer at approximately 480 nm.[8][12]
-
Quantification: Determine the concentration of doxorubicin using a pre-established calibration curve of free doxorubicin in DMSO.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 4: In Vitro Doxorubicin Release Study
This protocol describes a dialysis-based method to study the release of doxorubicin from this compound nanoparticles.
Materials:
-
DOX@this compound nanoparticles
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Suspend a known amount of DOX@this compound in a specific volume of PBS (e.g., 3 mL) inside a dialysis bag.[4]
-
Dialysis: Place the dialysis bag in a larger container with a known volume of fresh PBS (pH 7.4 or 5.0) to simulate physiological and tumor environments, respectively.
-
Incubation: Place the setup in a shaking incubator at 37°C.[4]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh PBS to maintain sink conditions.[4]
-
Analysis: Measure the absorbance of the collected samples using a UV-Vis spectrophotometer at 480 nm to determine the concentration of released doxorubicin.[8][12]
-
Data Analysis: Calculate the cumulative percentage of doxorubicin released at each time point.
Visualizations
Caption: Experimental workflow for the synthesis of this compound and encapsulation of doxorubicin.
Caption: Workflow for the in vitro doxorubicin release study.
References
- 1. Co-Encapsulation of Doxorubicin HCl and Paclitaxel in Nanovesicles for Enhanced Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoalginates via Inverse-Micelle Synthesis: Doxorubicin-Encapsulation and Breast Cancer Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoalginates via Inverse-Micelle Synthesis: Doxorubicin-Encapsulation and Breast Cancer Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled release of doxorubicin from gelatin-based nanoparticles: theoretical and experimental approach - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00825H [pubs.rsc.org]
- 5. Controlled release of doxorubicin from gelatin-based nanoparticles: theoretical and experimental approach - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of doxorubicin-loaded collagen-PAPBA nanoparticles and their anticancer efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Surface Modification of Gadolinium-Based Nanoparticles with Polyethylene Glycol (PEG)
Disclaimer: The nanoparticle system "Gd-NMC-3" is not a readily identifiable formulation in publicly available scientific literature. Therefore, these application notes and protocols are based on a representative and well-documented model system: Gadolinium Oxide (Gd₂O₃) nanoparticles . The principles, protocols, and data presented here for Gd₂O₃ are broadly applicable to other gadolinium-based nanoparticles used in drug delivery and imaging.
Introduction
Gadolinium-based nanoparticles are of significant interest in nanomedicine, primarily for their potential as contrast agents in Magnetic Resonance Imaging (MRI) and as carriers for targeted drug delivery. Surface modification of these nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a crucial step to improve their biocompatibility and pharmacokinetic profile. PEGylation creates a hydrophilic protective layer that can reduce opsonization and subsequent clearance by the mononuclear phagocyte system, leading to prolonged circulation times and enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Gd₂O₃ nanoparticles, their surface modification with PEG, and subsequent loading with the chemotherapeutic drug doxorubicin (B1662922) (DOX). Furthermore, protocols for the characterization and in vitro evaluation of the PEGylated nanoparticles are described.
Data Presentation
The following tables summarize the key quantitative data regarding the physicochemical properties and biological performance of PEGylated Gd₂O₃ nanoparticles.
Table 1: Physicochemical Properties of Gd₂O₃ and PEG-Gd₂O₃ Nanoparticles
| Parameter | Gd₂O₃ Nanoparticles | PEG-Gd₂O₃ Nanoparticles | Reference |
| Core Diameter (TEM) | ~13 nm | ~13 nm | [1] |
| Hydrodynamic Diameter (DLS) | Not Reported | ~37 nm | [1] |
| Zeta Potential | Not Reported | Not Reported | |
| PEG Molecular Weight | - | 4000 Da | |
| Drug Loaded | - | Doxorubicin (DOX) | [1] |
Table 2: Doxorubicin (DOX) Loading and Release from PEG-Gd₂O₃ Nanoparticles
| Parameter | Value | Conditions | Reference |
| Drug Loading Content | Not Quantified | - | |
| Encapsulation Efficiency | Not Quantified | - | |
| Cumulative Release at pH 7.4 | ~65% | After 165 hours | |
| Cumulative Release at pH 5.0 | ~90% | After 167 hours |
Table 3: In Vitro Cytotoxicity of PEG-Gd₂O₃ Nanoparticles
| Cell Line | Nanoparticle Concentration | Cell Viability | Incubation Time | Reference |
| A-549 (Lung Carcinoma) | Not Specified | Cytotoxic | Not Specified | [1] |
| PANC-1 (Pancreatic Cancer) | Not Specified | Cytotoxic | Not Specified | [1] |
| U-87 (Glioblastoma) | Not Specified | Cytotoxic | Not Specified | [1] |
Experimental Protocols
Synthesis of Gd₂O₃ Nanoparticles (Water-in-Oil Microemulsion Method)
This protocol describes the synthesis of gadolinium oxide nanoparticles using a water-in-oil microemulsion system.
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH) solution (25%)
-
Poly(ethylene glycol) monododecyl ether (surfactant)
-
Cyclohexane (oil phase)
-
Deionized water
Procedure:
-
Prepare the microemulsion system by mixing the surfactant, cyclohexane, and a specific amount of water.
-
Prepare two separate microemulsion systems. In the first, add an aqueous solution of GdCl₃·6H₂O. In the second, add an aqueous solution of NH₄OH.
-
Mix the two microemulsions under vigorous stirring to initiate the reaction and formation of gadolinium hydroxide precursors within the reverse micelles.
-
Age the resulting mixture for a specified time to allow for the complete formation of the precursors.
-
Break the microemulsion by adding a sufficient amount of ethanol.
-
Collect the precipitated nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of ethanol and water to remove any unreacted precursors and surfactant.
-
Dry the nanoparticles in an oven at a specified temperature to obtain gadolinium hydroxide nanoparticles.
-
Calcination of the gadolinium hydroxide nanoparticles at a high temperature (e.g., 600-800 °C) will yield crystalline Gd₂O₃ nanoparticles.
Surface Modification with Polyethylene Glycol (PEG)
This protocol details the coating of Gd₂O₃ nanoparticles with PEG. This can be performed in-situ during synthesis or as a post-synthesis modification. The following describes a common post-synthesis approach.
Materials:
-
Gd₂O₃ nanoparticles
-
Methoxy-PEG-silane (mPEG-silane) or other functionalized PEG
-
Ethanol
-
Deionized water
-
Toluene (or another suitable organic solvent)
Procedure:
-
Disperse the synthesized Gd₂O₃ nanoparticles in ethanol or deionized water through sonication to obtain a homogenous suspension.
-
In a separate flask, dissolve the mPEG-silane in toluene.
-
Add the Gd₂O₃ nanoparticle suspension to the mPEG-silane solution under constant stirring.
-
Heat the mixture to reflux for a specified period (e.g., 12-24 hours) to facilitate the covalent attachment of PEG to the nanoparticle surface.
-
Cool the reaction mixture to room temperature.
-
Collect the PEGylated nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove any unbound PEG.
-
Dry the final PEG-Gd₂O₃ nanoparticles under vacuum.
Doxorubicin (DOX) Loading
This protocol describes the loading of the anticancer drug doxorubicin onto the PEG-Gd₂O₃ nanoparticles.
Materials:
-
PEG-Gd₂O₃ nanoparticles
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Triethylamine (TEA)
Procedure:
-
Disperse a known amount of PEG-Gd₂O₃ nanoparticles in PBS.
-
Dissolve DOX·HCl in PBS and add a stoichiometric amount of TEA to neutralize the hydrochloride, forming free DOX.
-
Add the DOX solution to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for the loading of DOX onto the nanoparticles.
-
Separate the DOX-loaded nanoparticles (PEG-Gd₂O₃-DOX) from the solution by centrifugation.
-
Wash the nanoparticles with PBS to remove any unloaded DOX.
-
The amount of loaded DOX can be quantified by measuring the concentration of DOX in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy.
In Vitro Drug Release Study
This protocol is for assessing the pH-responsive release of DOX from the nanoparticles.
Materials:
-
PEG-Gd₂O₃-DOX nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis membrane (with an appropriate molecular weight cut-off)
Procedure:
-
Disperse a known amount of PEG-Gd₂O₃-DOX nanoparticles in a specific volume of PBS (pH 7.4 or 5.0).
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the corresponding PBS buffer.
-
Keep the setup under constant gentle stirring at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the buffer from the outer container and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Measure the concentration of released DOX in the withdrawn aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug release over time.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol evaluates the cytotoxicity of the nanoparticles on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A-549, PANC-1, U-87)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
PEG-Gd₂O₃-DOX nanoparticles, PEG-Gd₂O₃ nanoparticles (as control), and free DOX (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Prepare serial dilutions of the nanoparticles and free DOX in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test samples. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
References
Gd-NMC-3 for theranostic applications in oncology research
Initial searches for a compound specifically named "Gd-NMC-3" for theranostic applications in oncology research have not yielded any matching results. The scientific literature and public databases do not appear to contain information on a substance with this designation.
The search results included information on:
-
NMC as the National Medical Council: Several results referenced the National Medical Council (NMC), an Indian regulatory body for medical education and practice. These are not relevant to the user's request for a chemical compound.
-
Gd(III)-based Theranostic Agents: There is extensive research on Gadolinium(III) complexes as theranostic agents for cancer. These compounds are designed for both magnetic resonance imaging (MRI) and therapeutic purposes. For example, some Gd(III)-Pt(IV) complexes have been developed for simultaneous MR imaging and chemotherapy. However, none of these were identified as "this compound".
-
General Cancer Signaling Pathways: Information was found on common signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and Ras/MAPK pathways. This information is general and not specifically related to a compound named "this compound".
-
Theranostics in Oncology: General principles and applications of theranostics in cancer research were also found, highlighting the use of nanoparticles and targeted therapies.
Without specific information on the composition, mechanism of action, and biological effects of "this compound," it is not possible to generate the requested detailed Application Notes and Protocols. The core requirements of the request, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, are all contingent on the availability of this fundamental information.
Recommendation:
Please verify the name "this compound" for any potential typographical errors. If an alternative name or any additional identifying information (such as a chemical structure, a reference to a research group, or a publication) can be provided, a more targeted and successful search can be conducted.
Troubleshooting & Optimization
Non-specific binding of Gd-NMC-3 in vitro and in vivo
Welcome to the technical support center for Gd-NMC-3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of this compound both in vitro and in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its intended applications?
This compound is a gadolinium-based nanoparticle formulation designed for use as a contrast agent in magnetic resonance imaging (MRI) and potentially for targeted drug delivery. Its paramagnetic properties, owing to the gadolinium ion (Gd³⁺), enhance the relaxation rate of water protons, leading to improved contrast in T1-weighted MR images. The nanoparticle platform allows for surface modifications to target specific biological markers. Free gadolinium ions are toxic, so they are chelated within the nanoparticle structure to ensure safety.[1][2][3]
Q2: What is non-specific binding and why is it a concern for this compound?
Non-specific binding refers to the interaction of this compound with unintended biological components, such as proteins, cells, or tissues, that are not the intended target.[1] This is a significant concern as it can lead to:
-
Reduced Signal-to-Noise Ratio: High background signal from non-specific binding can obscure the signal from the intended target, making it difficult to obtain clear and accurate imaging results.[4]
-
Altered Pharmacokinetics and Biodistribution: Non-specific interactions can alter the circulation time and organ accumulation of the nanoparticles, potentially leading to off-target effects and toxicity.[5]
-
Decreased Efficacy: For therapeutic applications, non-specific binding reduces the concentration of the agent at the target site, diminishing its therapeutic effect.
Q3: What are the primary causes of non-specific binding of this compound?
Several factors can contribute to the non-specific binding of nanoparticles like this compound:
-
Physicochemical Properties: The size, shape, and surface charge of the nanoparticles play a crucial role. For instance, highly charged surfaces can lead to strong non-specific interactions with various cells and tissues.[5] Nanoparticles with a size over 100 nm are more likely to be taken up by macrophages in the liver and spleen.[2]
-
Protein Corona Formation: When introduced into biological fluids, proteins and other biomolecules can adsorb to the nanoparticle surface, forming a "protein corona." This corona can mask targeting ligands and mediate non-specific interactions with cells.[5]
-
Hydrophobic Interactions: Hydrophobic regions on the nanoparticle surface can interact non-specifically with hydrophobic domains of proteins and cell membranes.
-
Experimental Conditions: Factors such as buffer pH, ionic strength, and the presence of blocking agents can significantly influence non-specific binding.
Troubleshooting Guides
In Vitro Non-Specific Binding Issues
Problem 1: High background signal in cell-based assays.
-
Possible Cause: Insufficient blocking of non-specific binding sites on cells or culture plates.
-
Troubleshooting Steps:
-
Optimize Blocking Agent: Use a blocking agent such as Bovine Serum Albumin (BSA) or casein. Titrate the concentration of the blocking agent (e.g., 1-5% w/v) and incubation time (e.g., 30-60 minutes).
-
Include Detergents: Add a non-ionic surfactant like Tween-20 (0.05-0.1% v/v) to the washing buffers to reduce hydrophobic interactions.
-
Adjust Buffer Conditions: Optimize the pH and ionic strength of the buffers used in the assay.
-
Control for Autofluorescence: If using fluorescently labeled this compound, include an unstained control to assess the level of cellular autofluorescence.[6][7]
-
Problem 2: Inconsistent results between experimental replicates.
-
Possible Cause: Aggregation of this compound nanoparticles.
-
Troubleshooting Steps:
-
Characterize Nanoparticle Dispersion: Before each experiment, confirm the size distribution and absence of aggregates using techniques like Dynamic Light Scattering (DLS).
-
Sonication: Briefly sonicate the nanoparticle solution before adding it to the assay to break up any loose aggregates.
-
Optimize Storage Conditions: Store this compound according to the manufacturer's instructions to prevent aggregation over time.
-
In Vivo Non-Specific Binding Issues
Problem 1: High accumulation of this compound in non-target organs like the liver and spleen.
-
Possible Cause: Uptake by the reticuloendothelial system (RES), particularly macrophages.
-
Troubleshooting Steps:
-
Surface Modification: If not already a feature of this compound, consider surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This creates a hydrophilic layer that can reduce protein adsorption and RES uptake, prolonging circulation time.[8]
-
Particle Size: Nanoparticles with a hydrodynamic diameter between 10 nm and 100 nm generally exhibit longer circulation times and reduced RES uptake compared to larger particles.[2]
-
Dose Optimization: High doses can saturate clearance mechanisms and lead to increased non-specific uptake. Perform a dose-response study to find the optimal concentration.
-
Problem 2: Low signal at the target site.
-
Possible Cause: Rapid clearance from circulation or inefficient targeting.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct a pharmacokinetic study to determine the circulation half-life of this compound.
-
Enhance Targeting: If using a targeted version of this compound, ensure the targeting ligand has high affinity and specificity for its receptor.
-
Optimize Injection Route: The route of administration can influence the biodistribution. Ensure the chosen route is appropriate for the target organ.
-
Quantitative Data Summary
Table 1: Example Biodistribution of PEG-modified Gadolinium Nanoparticles in Mice
| Organ | % Injected Dose per Gram (%ID/g) - Formulation 1 | % Injected Dose per Gram (%ID/g) - Formulation 2 |
| Liver | 298 ± 66 HU (equivalent Gd concentration) | 345 ± 108 HU (equivalent Gd concentration) |
| Spleen | 387 ± 83 HU (equivalent Gd concentration) | 669 ± 78 HU (equivalent Gd concentration) |
| Lungs | Trace | Trace |
| Kidneys | Low | Low |
| Heart | Low | Low |
| Data adapted from a study on PEG-modified gadolinium nanoparticles and presented as Hounsfield Units (HU) from micro-CT imaging, which is proportional to gadolinium concentration.[8] A total of 5.6 ± 1.0% and 12.4 ± 2.1% of the injected gadolinium remained in the evaluated organs for the two formulations, respectively.[8][9] |
Table 2: Example Cellular Uptake of Gadolinium-Containing Micelles vs. Gd-DTPA in HepG2 Cells
| Time Point | Cellular Uptake of TLNm (Gd-containing micelles) | Cellular Uptake of Gd-DTPA |
| 30 min | Significantly higher than Gd-DTPA | Low |
| 1 h | Significantly higher than Gd-DTPA | Low |
| 2 h | Plateau reached | Low |
| 4 h | Plateau maintained | Low |
| 8 h | Plateau maintained | Low |
| This table illustrates a qualitative comparison from a study showing that a micellar formulation of gadolinium (TLNm) had significantly higher cellular uptake over time compared to the standard contrast agent Gd-DTPA.[10] |
Experimental Protocols
Protocol 1: In Vitro Cell Binding Assay
This protocol is designed to quantify the binding of this compound to a specific cell line.
-
Cell Culture: Plate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Blocking: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at 37°C to minimize non-specific binding.
-
Incubation with this compound:
-
Prepare serial dilutions of this compound in binding buffer (e.g., PBS with 0.1% BSA).
-
Remove the blocking buffer and add the this compound dilutions to the cells.
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C or 4°C to distinguish between binding and internalization.
-
-
Washing: Remove the this compound solution and wash the cells 3-5 times with cold PBS to remove unbound nanoparticles.
-
Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the amount of gadolinium in the cell lysate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Normalize the gadolinium concentration to the total protein content of the cell lysate.
-
-
Controls:
-
Non-specific binding control: In a parallel set of wells, add a large excess of a non-labeled competitor that binds to the same target to determine the level of non-specific binding.
-
No-cell control: Incubate this compound in wells without cells to account for binding to the plate.
-
Protocol 2: In Vivo Biodistribution Study
This protocol outlines the steps to determine the organ distribution of this compound in a rodent model.
-
Animal Model: Use an appropriate animal model (e.g., mice or rats) relevant to the research question. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Administration of this compound: Inject a known concentration and volume of this compound via the desired route (e.g., intravenous tail vein injection).
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the change in biodistribution over time.
-
Organ Harvesting:
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect and collect major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and any target tissues (e.g., tumor).
-
Weigh each organ.
-
-
Quantification:
-
Homogenize the harvested tissues.
-
Digest the tissue homogenates (e.g., using acid digestion).
-
Measure the gadolinium concentration in each sample using ICP-MS.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
This is calculated as: (%ID/g) = (Gd concentration in organ / Total injected Gd dose) / Organ weight * 100
-
Visualizations
Caption: Workflow for an in vitro cell binding assay.
Caption: Workflow for an in vivo biodistribution study.
Caption: A logical troubleshooting guide for non-specific binding.
References
- 1. mriquestions.com [mriquestions.com]
- 2. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Suppression of background signal in magnetomotive photoacoustic imaging of magnetic microspheres mimicking targeted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. PEG-modified gadolinium nanoparticles as contrast agents for in vivo micro-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and In Vitro Evaluation of a Gadolinium-Containing Vitamin E TPGS Micelle as a Potential Contrast Agent for MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Gd-NMC-3 induced artifacts in magnetic resonance imaging
Disclaimer: The following information is for research purposes only and not for clinical use. Gd-NMC-3 is a novel bimodal imaging probe, and while it has been characterized in preclinical studies, users should exercise caution and adhere to all institutional and national safety guidelines for handling chemical and imaging agents.
Product Information
This compound is a state-of-the-art, small-molecule bimodal imaging probe designed for both near-infrared fluorescence (NIRF) and magnetic resonance imaging (MRI) applications.[1][2][3][4] Its unique structure allows for high-resolution anatomical imaging via MRI, complemented by the high sensitivity of fluorescence imaging for cellular and molecular tracking.
Chemical Composition: this compound is synthesized by covalently coupling a near-infrared fluorescent dye (DCDSTCY) and a gadolinium chelate (Gd-DOTA) via a butane (B89635) diamine linker.[1][2][3][4] The use of a macrocyclic DOTA chelate ensures high thermodynamic and kinetic stability, minimizing the potential for in vivo release of toxic free Gd³⁺ ions.
Mechanism of Action:
-
MRI: The gadolinium (Gd³⁺) ion in the Gd-DOTA complex is a paramagnetic metal that shortens the T1 relaxation time of nearby water protons. This results in a brighter signal on T1-weighted MR images, enhancing the contrast between tissues where the agent accumulates and the surrounding tissues.
-
NIRF: The DCDSTCY component is a fluorescent dye that absorbs and emits light in the near-infrared spectrum. This property allows for optical imaging with deep tissue penetration and minimal autofluorescence, enabling sensitive detection of the probe's localization.
Key Properties:
| Property | Value | Reference |
| Modality | Bimodal: MRI and NIRF | [1][2][3][4] |
| MRI Contrast Type | T1-positive | Inferred from Gd-DOTA component |
| Relaxivity (r₁) | 11.64 M⁻¹s⁻¹ | [4] |
| Excitation Wavelength (λex) | 755 nm | [4] |
| Emission Wavelength (λem) | 792 nm | [4] |
| Biocompatibility | Good, with low cytotoxicity at effective concentrations | [1][2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications for this compound?
A1: this compound is primarily designed for preclinical research in oncology. Its main applications include:
-
High-resolution MRI of tumor morphology and vasculature.
-
Sensitive NIRF imaging of tumor margins and metastasis.
-
Real-time intraoperative guidance for tumor resection.[1][2][3][4]
Q2: What are the advantages of using a bimodal probe like this compound?
A2: Bimodal imaging with this compound offers several advantages over single-modality imaging:
-
Complementary Information: It combines the high spatial resolution of MRI for anatomical context with the high sensitivity of NIRF imaging for detecting low concentrations of the probe.
-
Enhanced Confidence: The fluorescence signal can validate the MRI signal, confirming that the observed contrast enhancement is due to probe accumulation and not other physiological factors.
-
Versatility: It can be used for both preoperative planning (MRI) and intraoperative guidance (NIRF).
Q3: How does the relaxivity of this compound compare to other gadolinium-based contrast agents (GBCAs)?
A3: this compound exhibits a high longitudinal relaxivity (r₁) of 11.64 M⁻¹s⁻¹.[4] This is significantly higher than standard macrocyclic GBCAs like Gd-DOTA (gadoterate meglumine), which typically have r₁ values in the range of 3-5 s⁻¹mM⁻¹. This higher relaxivity can potentially allow for lower administered doses while achieving similar or enhanced MRI contrast.
Q4: Is this compound safe for in vivo use?
A4: Preclinical studies have shown that this compound has good biocompatibility and low cytotoxicity at the concentrations required for effective imaging.[1][2][3][4] The use of the highly stable Gd-DOTA chelate minimizes the risk of gadolinium toxicity. However, as with all GBCAs, it is crucial to adhere to approved institutional protocols for animal research and to use the lowest effective dose.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
Issue 1: Suboptimal or Noisy MRI Signal
| Question | Possible Cause | Suggested Solution |
| Why is the T1 contrast enhancement lower than expected? | Incorrect Pulse Sequence: The imaging sequence may not be optimized for T1 contrast. | Ensure you are using a T1-weighted pulse sequence (e.g., spin-echo with short TR/TE or gradient-echo with appropriate flip angle). |
| Low Probe Concentration: The dose of this compound at the target site may be insufficient. | Verify the injected dose and consider optimizing the imaging time point post-injection to coincide with peak accumulation. | |
| Incorrect Shim: Poor magnetic field homogeneity can degrade image quality. | Perform shimming procedures before acquisition to ensure a homogeneous magnetic field across the region of interest. | |
| Why are there dark spots or signal voids in the image? | Susceptibility Artifacts: High concentrations of gadolinium can lead to T2* effects, causing signal loss, especially in gradient-echo sequences. | If possible, switch to a spin-echo based T1-weighted sequence, which is less sensitive to susceptibility. If high concentrations are expected, consider this effect during image interpretation. |
| Air Bubbles: Introduction of air bubbles during injection can cause susceptibility artifacts. | Ensure the injection solution is free of air bubbles before administration. | |
| Why does the image appear distorted? | Gradient Non-linearity: Issues with the MRI system's gradients can cause geometric distortion. | This is an instrument issue. Ensure the MRI system is properly calibrated and maintained.[4] |
Issue 2: Weak or Inconsistent NIRF Signal
| Question | Possible Cause | Suggested Solution |
| Why is the fluorescence signal weak or absent? | Incorrect Filter Sets: The excitation and emission filters on the imaging system may not match the spectral properties of this compound. | Use appropriate filter sets for excitation around 755 nm and emission around 792 nm. |
| Insufficient Probe Accumulation: Similar to the MRI issue, the concentration at the target may be too low for detection. | Confirm the injected dose and optimize the imaging window. | |
| Autofluorescence: Background signal from the tissue may be obscuring the probe's signal. | Ensure the use of a narrow-band emission filter and consider spectral unmixing techniques if available on your system. | |
| Why is the fluorescence signal diffuse and not localized to the tumor? | Probe Clearance: The imaging may be performed too late after injection, leading to probe distribution in clearance organs. | Refer to pharmacokinetic data and perform imaging at earlier time points. |
| Non-specific Binding: The probe may be binding to non-target tissues. | While this compound has shown good tumor accumulation, some non-specific uptake is possible. Analyze biodistribution in various organs to understand the probe's behavior in your model. |
Experimental Protocols
Protocol 1: In Vitro Relaxivity Measurement
This protocol outlines the steps to measure the T1 relaxivity of this compound using a phantom.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a relevant buffer (e.g., PBS, pH 7.4).
-
Perform serial dilutions to create a set of at least five concentrations ranging from 0 to 1.0 mM.
-
Accurately determine the gadolinium concentration of each sample using inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Phantom Preparation:
-
Transfer each concentration into separate, identical phantom tubes (e.g., 1.5 mL microcentrifuge tubes).
-
Arrange the tubes in a phantom holder and immerse them in a water bath to maintain a constant temperature (e.g., 25°C or 37°C).
-
-
MRI Acquisition:
-
Place the phantom in the MRI scanner.
-
Acquire T1 maps using a suitable sequence, such as an inversion recovery spin-echo or a variable flip angle gradient-echo sequence.
-
Ensure the acquisition parameters cover a range that will accurately measure the expected T1 values.
-
-
Data Analysis:
-
Draw a region of interest (ROI) within each phantom tube on the T1 maps to determine the mean T1 relaxation time for each concentration.
-
Convert the T1 times to relaxation rates (R1 = 1/T1).
-
Plot R1 (in s⁻¹) against the gadolinium concentration (in mM).
-
The slope of the linear fit of this data represents the T1 relaxivity (r₁) in units of s⁻¹mM⁻¹.
-
Protocol 2: In Vivo Tumor Imaging and Image-Guided Surgery (Animal Model)
This protocol provides a general workflow for using this compound in a murine tumor model. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Animal Model:
-
Establish subcutaneous or orthotopic tumors in immunocompromised mice using a relevant human cancer cell line (e.g., LM3).
-
Allow tumors to grow to a suitable size for imaging (e.g., 5-10 mm in diameter).
-
-
Probe Administration:
-
Prepare a sterile solution of this compound in saline.
-
Administer this compound intravenously (e.g., via tail vein injection) at a predetermined dose (e.g., 20 mg/kg).[4]
-
-
MRI Acquisition:
-
Anesthetize the animal and place it in an animal holder with physiological monitoring.
-
Acquire pre-contrast T1-weighted MR images of the tumor region.
-
Inject the this compound solution.
-
Acquire a series of post-contrast T1-weighted images at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to determine the optimal window for contrast enhancement.
-
-
NIRF Imaging:
-
At the time of peak MRI contrast, transfer the anesthetized animal to a NIRF imaging system.
-
Acquire fluorescence images of the tumor, ensuring the use of appropriate excitation and emission filters.
-
The fluorescence signal can be used to delineate tumor margins.
-
-
Image-Guided Surgery:
-
Under continuous anesthesia, perform a surgical resection of the tumor.
-
Use the real-time NIRF signal to guide the removal of fluorescent tissue, aiming for complete resection of the tumor margins.
-
After resection, image the surgical bed with the NIRF system to check for any residual fluorescence, which may indicate remaining tumor tissue.
-
-
Data Analysis:
-
Analyze the MRI data by calculating the signal-to-noise ratio (SNR) or contrast-to-noise ratio (CNR) in the tumor versus surrounding tissue over time.
-
Quantify the fluorescence intensity in the tumor and other organs to assess biodistribution.
-
Correlate the findings from MRI, NIRF, and histopathology to validate the imaging results.
-
Visualizations
References
Technical Support Center: Gd-NMC-3 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Gadolinium-Doped Nickel-Manganese-Cobalt (Gd-NMC-3) materials. Our resources are designed to address common challenges encountered during the scale-up process, from precursor selection to final material characterization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent Gadolinium Doping Levels | 1. Inhomogeneous mixing of Gd precursor with NMC precursors. 2. Premature precipitation of the gadolinium precursor. 3. Non-uniform temperature distribution during calcination. | 1. Utilize high-shear mixing or co-precipitation methods to ensure uniform precursor distribution. 2. Adjust the pH or use a chelating agent to control the precipitation rate of the Gd precursor. 3. Optimize the furnace loading and temperature ramping profile for consistent heating. |
| Poor Particle Size and Morphology Control | 1. Inappropriate solvent or surfactant concentration. 2. Uncontrolled reaction temperature and time. 3. Agglomeration during the drying or calcination steps. | 1. Screen different solvents and surfactant concentrations to optimize particle growth. 2. Implement precise temperature and time control using automated reaction systems. 3. Employ freeze-drying or spray-drying techniques to minimize agglomeration. |
| Formation of Impurity Phases | 1. Reaction with atmospheric CO2 or moisture. 2. Incomplete reaction of precursors. 3. Contamination from reaction vessels. | 1. Conduct the synthesis under an inert atmosphere (e.g., Argon or Nitrogen). 2. Increase reaction time or temperature to ensure complete conversion. 3. Use high-purity reaction vessels and thoroughly clean them between batches. |
| Low Yield | 1. Loss of material during washing and filtration steps. 2. Suboptimal precursor stoichiometry. 3. Inefficient precipitation or co-precipitation. | 1. Optimize washing and filtration procedures to minimize material loss. 2. Carefully control the molar ratios of all precursors. 3. Adjust pH, temperature, and stirring rate to maximize precipitation efficiency. |
Frequently Asked Questions (FAQs)
1. What is the optimal gadolinium precursor for this compound synthesis?
The choice of gadolinium precursor is critical and depends on the specific synthesis route. Gadolinium nitrate (B79036) (Gd(NO₃)₃) and gadolinium acetate (B1210297) (Gd(CH₃COO)₃) are commonly used due to their good solubility in aqueous and some organic solvents. For co-precipitation methods, precursors with similar precipitation kinetics to the NMC precursors are preferred to ensure homogeneous doping.
2. How can I accurately determine the gadolinium content in my final this compound product?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are the recommended techniques for accurate quantification of gadolinium content. These methods offer high sensitivity and can provide precise elemental composition.
3. What are the key characterization techniques for this compound?
A combination of techniques is essential for comprehensive characterization:
-
X-ray Diffraction (XRD): To determine the crystal structure and identify any impurity phases.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze particle size, morphology, and the distribution of gadolinium.
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To confirm the elemental composition and map the distribution of Gd, Ni, Mn, and Co.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation states of the elements, particularly gadolinium.
4. What are the safety precautions for handling gadolinium-containing compounds?
While gadolinium is used in clinical MRI contrast agents, free Gd³⁺ ions can be toxic.[1][2] It is essential to handle all gadolinium precursors and this compound materials with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of fine powders. For more information on gadolinium toxicity, refer to relevant safety data sheets (SDS).
Experimental Protocols
Protocol 1: Co-Precipitation Synthesis of this compound
This protocol outlines a general co-precipitation method for synthesizing this compound.
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of nickel sulfate (B86663) (NiSO₄), manganese sulfate (MnSO₄), and cobalt sulfate (CoSO₄) in deionized water to form a mixed metal salt solution.
-
Separately, dissolve the desired molar percentage of gadolinium nitrate (Gd(NO₃)₃) in deionized water.
-
Combine the two solutions and mix thoroughly.
-
-
Co-Precipitation:
-
Slowly add a precipitating agent (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to the mixed metal salt solution under vigorous stirring.
-
Continuously monitor and maintain the pH at a constant value (e.g., pH 10-11) to ensure uniform co-precipitation.
-
Age the resulting precipitate in the mother liquor for several hours to allow for crystal growth and improved homogeneity.
-
-
Washing and Drying:
-
Filter the precipitate and wash it several times with deionized water to remove any unreacted salts and byproducts.
-
Dry the washed precipitate in a vacuum oven at 80-100 °C overnight.
-
-
Calcination:
-
Grind the dried powder and place it in a tube furnace.
-
Calcine the powder under a controlled atmosphere (e.g., air or a specific oxygen partial pressure) at a high temperature (e.g., 700-900 °C) for a specified duration to form the final this compound crystalline material.
-
Protocol 2: Characterization by X-ray Diffraction (XRD)
-
Sample Preparation:
-
Finely grind a small amount of the synthesized this compound powder using an agate mortar and pestle to ensure random crystal orientation.
-
Mount the powder onto a sample holder, ensuring a flat and level surface.
-
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source.
-
Set the scanning range typically from 10° to 90° (2θ) with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Identify the diffraction peaks and compare them with standard diffraction patterns from databases (e.g., ICDD) to confirm the crystal structure.
-
Use Rietveld refinement to obtain detailed structural information, such as lattice parameters and crystallite size.
-
Visualizations
Caption: A flowchart of the this compound synthesis process.
Caption: A decision tree for troubleshooting inconsistent Gd doping.
References
Validation & Comparative
Benchmarking Novel Contrast Agents: A Comparative Analysis of Gd-Based MRI Probes
For Researchers, Scientists, and Drug Development Professionals
The landscape of diagnostic imaging is one of continuous innovation, with the development of novel contrast agents playing a pivotal role in enhancing the sensitivity and specificity of Magnetic Resonance Imaging (MRI). This guide provides a framework for benchmarking the performance of new investigational agents, such as a hypothetical "Gd-NMC-3," against established commercial gadolinium-based contrast agents (GBCAs). Due to the absence of publicly available data for an agent designated "this compound," this document will present a comparative analysis of leading commercial GBCAs to illustrate the benchmarking process.
Executive Summary
The efficacy and safety of a gadolinium-based contrast agent are primarily determined by its relaxivity, stability, and toxicity profile. Higher relaxivity allows for lower administrative doses, mitigating potential long-term gadolinium retention concerns. This guide presents a side-by-side comparison of key performance metrics for several commercially successful macrocyclic GBCAs: gadobutrol, gadoterate (B1198928) meglumine, and the recently introduced high-relaxivity agent, gadopiclenol. The presented data and experimental protocols can serve as a benchmark for evaluating the performance of novel agents like this compound.
Data Presentation: Comparative Performance of Commercial GBCAs
The following tables summarize the longitudinal relaxivity (r1), a key indicator of T1 contrast enhancement efficiency, for several commercial GBCAs at different magnetic field strengths. The data is compiled from studies conducted in human plasma and blood to provide clinically relevant comparisons.
Table 1: T1 Relaxivity (r1) of Commercial GBCAs in Human Plasma [L/(mmol·s)]
| Contrast Agent | 1.5 T | 3 T | 7 T |
| Gadobutrol | 4.78 ± 0.12[1][2] | 4.97 ± 0.59[1][2] | 3.83 ± 0.24[1][2] |
| Gadoteridol | 3.80 ± 0.10[2] | 3.28 ± 0.09[2] | 3.21 ± 0.07[2] |
| Gadoterate Meglumine | 3.32 ± 0.13[2] | 3.00 ± 0.13[2] | 2.84 ± 0.09[2] |
| Gadopiclenol | 12.8[3] | 11.6[3][4] | 10.68 (in human serum)[4] |
Table 2: T1 Relaxivity (r1) of Commercial GBCAs in Human Blood at 3T [L/(mmol·s)]
| Contrast Agent | 3 T |
| Gadobutrol | 3.47 ± 0.16[1][2] |
| Gadoteridol | 2.61 ± 0.16[2] |
| Gadoterate Meglumine | 2.72 ± 0.17[2] |
Experimental Protocols
To ensure a standardized and reproducible comparison, the following methodologies are crucial for key experiments.
T1 Relaxivity Measurement
Objective: To determine the longitudinal relaxivity (r1) of a contrast agent, which quantifies its ability to shorten the T1 relaxation time of water protons.
Methodology:
-
Sample Preparation: Prepare phantoms containing various concentrations of the contrast agent (e.g., 0.25, 0.5, 1.0, and 2.0 mmol/L) in a biologically relevant medium such as human plasma or whole blood.[2] A control phantom with no contrast agent should also be prepared.
-
Temperature Control: Maintain the temperature of the phantoms at a physiological temperature of 37°C throughout the experiment.[2]
-
MRI Acquisition: Utilize an inversion recovery turbo spin-echo (TSE) or similar pulse sequence to acquire images with multiple inversion times (TI). This allows for the accurate measurement of T1 relaxation times.
-
T1 Calculation: Fit the signal intensity (SI) data from the different TI images to the signal recovery equation for an inversion recovery sequence to calculate the T1 relaxation time for each concentration.
-
Relaxivity Calculation: Plot the reciprocal of the T1 relaxation times (1/T1, or R1) against the concentration of the contrast agent. The slope of the resulting linear regression line represents the T1 relaxivity (r1) in units of L/(mmol·s).[5]
In Vivo Contrast Enhancement
Objective: To evaluate the signal enhancement characteristics of the contrast agent in a preclinical animal model.
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as a rodent model with an induced pathology (e.g., tumor), to assess contrast enhancement in a disease state.
-
Imaging Protocol: Acquire pre-contrast T1-weighted images. Administer the contrast agent intravenously at a standardized dose (e.g., 0.1 mmol/kg).
-
Dynamic Imaging: Acquire a series of T1-weighted images at multiple time points post-injection to characterize the pharmacokinetics and enhancement pattern of the agent.
-
Data Analysis: Quantify the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in regions of interest (e.g., tumor vs. surrounding healthy tissue) to compare the enhancement provided by different agents.
Mandatory Visualizations
Experimental Workflow for Comparative Relaxivity Measurement
Caption: Workflow for determining and comparing the T1 relaxivity of contrast agents.
Signaling Pathway: Mechanism of T1 Contrast Enhancement
Caption: Mechanism of T1 relaxation enhancement by a gadolinium-based contrast agent.
Conclusion
The provided data and methodologies offer a robust framework for the preclinical evaluation of novel gadolinium-based contrast agents. A thorough benchmarking process, as outlined, is essential to ascertain the potential clinical utility and competitive positioning of an investigational agent like this compound. Future studies should also include comprehensive toxicity and biodistribution analyses to complete the preclinical safety and efficacy profile.
References
- 1. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Gadolinium-Based Nanoparticles: An In Vitro and In Vivo Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a pressing need for agents that can enhance the efficacy of established treatments like radiotherapy while minimizing off-target toxicity. In this context, gadolinium-based nanoparticles have emerged as a promising class of theranostic agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative gadolinium-based nanoparticle, AGuIX®, with alternative therapeutic strategies. Due to the lack of publicly available information on a specific compound named "Gd-NMC-3," this guide will focus on AGuIX® (Activation and Guiding of Irradiation by X-ray), a well-researched gadolinium-based nanoparticle currently in clinical trials, as a paradigm for this technology.
Quantitative Efficacy Data Summary
The following tables summarize the in vitro and in vivo efficacy of AGuIX® as a radiosensitizer compared to radiotherapy alone.
Table 1: In Vitro Radiosensitizing Efficacy of AGuIX®
| Cell Line | Cancer Type | AGuIX® Concentration (mM) | Radiation Dose (Gy) | Sensitizing Enhancement Ratio (SER) | Reference |
| H1299 | Non-Small Cell Lung Cancer | 1.5 | 2, 4, 6, 8 | ~1.4 | [1] |
| 4T1 | Triple-Negative Breast Cancer | 1.0 | 2, 4, 6 | ~1.5 | [2][3] |
| U87 | Glioblastoma | 0.5 | 2, 4, 6 | ~1.3 | [4] |
| Panc-1 | Pancreatic Cancer | 0.5 | 2, 4, 6, 8 | 1.22 (6 MV), 1.35 (FFF 6 MV) | [5] |
Sensitizing Enhancement Ratio (SER) is the ratio of the radiation dose required to achieve a certain biological effect without the sensitizer (B1316253) to the dose required with the sensitizer.
Table 2: In Vivo Tumor Growth Delay Efficacy of AGuIX®
| Tumor Model | Cancer Type | AGuIX® Dose (mg/kg) | Radiation Regimen | Outcome | Reference |
| H1299 Xenograft (mice) | Non-Small Cell Lung Cancer | 100 | 10 Gy | Significant tumor growth suppression with AGuIX® + RT vs. RT alone | [1] |
| 9L Gliosarcoma (rats) | Glioblastoma | 100 | 10 Gy | 26% reduction in tumor volume with AGuIX® + RT vs. RT alone | [6] |
| B16F10 Brain Metastases (mice) | Melanoma | 1.2 µmol of Gd3+ | 7 Gy | Increased lifespan to 25% with AGuIX® + RT vs. 8.3% with RT alone | [6] |
| Pancreatic Cancer Xenograft (mice) | Pancreatic Cancer | 0.25 mg/g | Not specified | Enhanced tumor accumulation and discrimination in MRI | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vitro and in vivo experiments cited in this guide.
In Vitro Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cancer cells after treatment with cytotoxic agents like radiation.
Objective: To assess the radiosensitizing effect of AGuIX® nanoparticles on cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., H1299, 4T1)
-
Complete cell culture medium
-
Trypsin-EDTA
-
AGuIX® nanoparticles
-
6-well plates
-
Irradiator (X-ray source)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet)
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at a density determined to yield 50-100 colonies per well. Plates are incubated for 24 hours to allow for cell attachment.[7]
-
Nanoparticle Incubation: The culture medium is replaced with fresh medium containing the desired concentration of AGuIX® nanoparticles. Cells are incubated for a predetermined time (e.g., 24 hours) to allow for nanoparticle uptake.
-
Irradiation: The plates are irradiated with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).[7]
-
Colony Formation: After irradiation, the medium is replaced with fresh, drug-free medium, and the plates are returned to the incubator for 9-14 days to allow for colony formation.[7]
-
Fixing and Staining: The medium is aspirated, and the colonies are washed with PBS, fixed, and then stained.[7]
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells. The Sensitizing Enhancement Ratio (SER) is then calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the therapeutic efficacy and safety of novel cancer treatments in a systemic environment.
Objective: To determine the in vivo radiosensitizing effect of AGuIX® nanoparticles on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (or similar)
-
AGuIX® nanoparticles
-
Small animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: A suspension of cancer cells is subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment Administration: Mice are randomly assigned to different treatment groups (e.g., control, AGuIX® alone, radiation alone, AGuIX® + radiation). AGuIX® nanoparticles are administered intravenously via the tail vein.
-
Irradiation: At a predetermined time after nanoparticle injection (to allow for tumor accumulation), the tumor area is locally irradiated with a specific dose of X-rays.[8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth delay or inhibition. Other endpoints can include survival analysis and histological examination of the tumors post-study.
Visualizing the Molecular Mechanism and Experimental Design
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway affected by AGuIX® and the general workflow of the efficacy studies.
Caption: Proposed signaling pathway of AGuIX®-mediated radiosensitization.
Caption: Experimental workflow for in vitro and in vivo efficacy evaluation.
Concluding Remarks
The presented data strongly suggest that gadolinium-based nanoparticles, exemplified by AGuIX®, hold significant potential as clinical radiosensitizers. The consistent demonstration of efficacy across various cancer cell lines in vitro and in corresponding in vivo models underscores the promise of this technology. The mechanism of action, involving the amplification of radiation-induced oxidative stress and interference with cellular repair pathways, provides a solid rationale for its therapeutic benefit.[2][9] Further research and ongoing clinical trials will be instrumental in fully elucidating the clinical utility of AGuIX® and similar gadolinium-based nanoplatforms in the fight against cancer.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. AGuIX nanoparticles enhance ionizing radiation-induced ferroptosis on tumor cells by targeting the NRF2-GPX4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Photodynamic Therapy Targeting Blood Vessels with AGuIX® Theranostic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Radiotherapy protocols for mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AGuIX® from bench to bedside—Transfer of an ultrasmall theranostic gadolinium-based nanoparticle to clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action of AGuIX as a Pan-Cancer Nano-Radiosensitizer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nanoscale: A Comparative Guide to the Long-Term Stability of Gadolinium-Based Nanoparticles for Advanced Drug Delivery and Imaging
For researchers, scientists, and drug development professionals, the long-term stability of nanoparticles is a critical determinant of their efficacy and safety. This guide provides a comprehensive comparison of the stability of various gadolinium-based nanoparticles, offering insights into their performance as MRI contrast agents and therapeutic delivery vehicles. While specific data for "Gd-NMC-3" is not publicly available, this guide will focus on established classes of gadolinium-containing nanoparticles and other relevant nanomaterials, supported by experimental data and detailed protocols.
The quest for targeted and effective therapeutic and diagnostic agents has led to the rapid development of nanomedicine. Among these, gadolinium (Gd)-based nanoparticles have garnered significant attention for their potential in magnetic resonance imaging (MRI) and as platforms for drug delivery.[1][2] However, the long-term stability of these nanoparticles in physiological environments is a paramount concern, as instability can lead to the release of toxic Gd³⁺ ions and diminished performance.[3][4][5][6]
This guide delves into the factors influencing the stability of Gd-based nanoparticles and compares them with other relevant nanoparticle systems.
Key Determinants of Nanoparticle Stability
The stability of a nanoparticle is its ability to maintain its physicochemical properties—such as size, shape, surface charge, and composition—over time in a given environment.[7] Several factors influence this stability, including the nanoparticle's core composition, surface chemistry, and the surrounding medium.[7][8] Instability can manifest as aggregation, degradation, and the release of encapsulated or conjugated materials.[7][9]
Comparative Analysis of Nanoparticle Stability
To provide a clear comparison, this section will categorize nanoparticles based on their core material and chelation strategy for the gadolinium ion.
Gadolinium-Based Nanoparticles: A Closer Look
Gadolinium's utility as an MRI contrast agent stems from its paramagnetic properties.[2] However, free Gd³⁺ is highly toxic, necessitating its chelation within an organic ligand to ensure patient safety.[6][10] The stability of these chelates is a crucial factor in the long-term safety profile of Gd-based contrast agents.[3][4][5]
Gd-based contrast agents are broadly classified into two structural types: linear and macrocyclic.[5][10]
-
Linear Chelates: These have flexible, open-chain structures that do not bind the Gd³⁺ ion as tightly.[5]
-
Macrocyclic Chelates: These feature a pre-organized, rigid ring structure that cages the gadolinium atom more securely, offering greater kinetic stability.[3][5]
In vivo studies have confirmed the lower stability of linear chelates compared to their macrocyclic counterparts.[5] The release of Gd³⁺ from linear agents is significantly higher in human serum, particularly in the presence of elevated phosphate (B84403) levels.[4] This has led to concerns about gadolinium deposition in tissues, especially in patients with impaired renal function.[3][6]
Table 1: Comparison of Gd-Based Contrast Agent Stability
| Nanoparticle Class | Chelate Structure | Relative Stability | Key Findings from Studies |
| Gadolinium Chelates | |||
| Linear (e.g., Gd-DTPA) | Lower | Higher rates of Gd³⁺ release in serum; stability affected by phosphate levels.[4][11] | |
| Macrocyclic (e.g., Gd-DOTA) | Higher | Remain stable in human serum with minimal Gd³⁺ release.[4][5] | |
| Gadolinium Oxide (Gd₂O₃) Nanoparticles | Crystalline Core | High (pH-dependent) | Can be synthesized to be highly stable and water-soluble.[12] Stability can be influenced by surface coatings. |
| Gadolinium Hydroxide (Gd(OH)₃) Nanorods | Crystalline Core | Degradable in acidic pH | Designed to be biodegradable in vivo for easier excretion.[13][14] |
Alternative Nanoparticle Platforms
Concerns over gadolinium toxicity have spurred research into alternative nanoparticle-based contrast agents, such as iron oxide nanoparticles.
-
Iron Oxide Nanoparticles (IONPs): Superparamagnetic iron oxide nanoparticles (SPIONs) are a promising alternative, primarily affecting T₂ relaxation times.[3] Recent advancements have led to the development of extremely small-sized iron oxide nanoparticles (ESIONs) that can also enhance T₁ contrast, similar to Gd-based agents.[15][16] Comparative toxicity studies have suggested that ESIONs may exhibit fewer adverse effects than some Gd-based agents.[15][16]
Experimental Protocols for Stability Assessment
A variety of techniques are employed to evaluate the long-term stability of nanoparticles.[8][17] A standardized protocol often involves monitoring changes in key nanoparticle properties over time under specific conditions (e.g., temperature, pH, biological media).[8]
Common Stability Assessment Techniques:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of nanoparticles in suspension to detect aggregation.[8] An increase in size over time indicates instability.
-
Zeta Potential Measurement: Determines the surface charge of nanoparticles.[8][17] A decrease in the absolute value of the zeta potential can suggest a higher likelihood of aggregation. Generally, a zeta potential above ±30 mV is considered indicative of a stable nanofluid.[17]
-
UV-Visible Spectroscopy: For plasmonic nanoparticles like gold, changes in the surface plasmon resonance peak can indicate aggregation or changes in shape.[8][18] For other nanoparticles, it can be used to monitor the concentration of particles in suspension.[17]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide direct visualization of nanoparticle size, shape, and morphology, allowing for the detection of aggregation or degradation.[17][18]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used to quantify the amount of gadolinium released from the nanoparticles into the surrounding medium, providing a direct measure of chelate instability.[19]
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the long-term stability of nanoparticles.
Caption: Workflow for assessing nanoparticle long-term stability.
Signaling Pathways and Mechanisms of Toxicity
The primary concern with unstable gadolinium-based nanoparticles is the release of free Gd³⁺ ions, which can interfere with biological processes. One key mechanism of toxicity is the interaction of Gd³⁺ with calcium channels due to their similar ionic radii.[6][10] This can disrupt cellular signaling pathways that are dependent on calcium. Furthermore, gadolinium deposition can trigger inflammatory responses and fibrosis.[6][20] Emerging research also suggests that Gd-containing nanoparticles can form endogenously, which may contribute to their retention and toxicity.[6][20]
The following diagram illustrates the potential toxicity pathways of unstable Gd-based nanoparticles.
Caption: Toxicity pathways of unstable Gd-nanoparticles.
Conclusion
The long-term stability of nanoparticles is a multifaceted issue that is crucial for their clinical translation. For gadolinium-based nanoparticles, the choice of a macrocyclic chelate structure is paramount for minimizing the risk of toxic gadolinium release. While Gd₂O₃ and Gd(OH)₃ nanoparticles offer alternative platforms with potentially high stability or controlled degradation, their long-term behavior in vivo requires continued investigation. The development of non-gadolinium alternatives, such as iron oxide nanoparticles, also presents a promising avenue for safer and more effective diagnostic and therapeutic agents. Researchers and drug developers must continue to rigorously evaluate the long-term stability of novel nanoparticle formulations using a combination of the experimental techniques outlined in this guide to ensure both efficacy and patient safety.
References
- 1. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dottorato.unisalento.it [dottorato.unisalento.it]
- 3. seejph.com [seejph.com]
- 4. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gadolinium toxicity: mechanisms, clinical manifestations, and nanoparticle role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Does Nanoparticle Stability Mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worksafeforlife.ca [worksafeforlife.ca]
- 9. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mriquestions.com [mriquestions.com]
- 11. Frontiers | Effect of Mg and Ca on the Stability of the MRI Contrast Agent Gd–DTPA in Seawater [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Long-term in vivo biodistribution and toxicity of Gd(OH)3 nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Gadolinium Toxicity: Mechanisms, Clinical Manifestations, and Nanoparticle Role - Article (Preprint v1) by Jose L. Domingo | Qeios [qeios.com]
Safety Operating Guide
Handling and Safety Protocols for Gd-NMC-3: A Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document outlines the critical safety procedures and personal protective equipment (PPE) required for handling Gd-NMC-3. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. The following protocols provide a step-by-step approach to the operational, handling, and disposal procedures for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the specific nature of this compound, a comprehensive understanding of its potential hazards is crucial. While detailed toxicological data is still under investigation, preliminary findings suggest that the compound may cause skin and eye irritation, and its inhalation should be avoided. Therefore, a stringent PPE protocol is required.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent direct skin contact and potential absorption. |
| Eye Protection | Chemical safety goggles with side shields | To protect eyes from splashes or aerosolized particles.[1] |
| Body Protection | Flame-resistant lab coat | To protect against chemical splashes and potential ignition sources. |
| Respiratory Protection | N95 respirator or higher | To prevent inhalation of airborne particles, especially when handling powders. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination. The following workflow must be followed in a designated and properly ventilated area, such as a chemical fume hood.
Pre-Handling Checklist
-
Ensure the chemical fume hood is operational and certified.
-
Verify that all required PPE is available and in good condition.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, containers) within the fume hood.
-
Have a designated waste container for this compound and contaminated materials readily accessible.
Handling Protocol
-
Don all required PPE as specified in Table 1.
-
Carefully open the primary container of this compound within the fume hood.
-
Use appropriate tools to handle the material, avoiding the generation of dust or aerosols.
-
If weighing the substance, do so on a tared weighing paper or in a suitable container.
-
After handling, securely close the primary container.
-
Clean all equipment that has come into contact with this compound using a suitable solvent as per laboratory protocols.
Post-Handling Procedures
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including gloves and weighing paper, in the designated hazardous waste container.
-
Doff PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and other solid materials should be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local and national regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of the handling process, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound.
By strictly adhering to these guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
